molecular formula C13H14F2N4OS B14076339 (3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide

(3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide

Cat. No.: B14076339
M. Wt: 312.34 g/mol
InChI Key: LZFBOQOMPIKJBI-AZMWARKLSA-N
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Description

(3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide is a synthetic organic compound that features a complex structure with multiple functional groups, including a triazole ring, a difluorophenyl group, and a thioamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.

    Introduction of the Difluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the Thioamide Group: This can be done through the reaction of an amide with a sulfur source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The difluorophenyl group can be reduced under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced difluorophenyl derivative.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes due to its structural features.

    Receptor Binding: It could bind to certain biological receptors, influencing cellular processes.

Medicine

    Drug Development: The compound might be explored for its potential therapeutic effects, such as antifungal or anticancer activities.

Industry

    Material Science: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide would depend on its specific biological target. Generally, it might involve:

    Binding to Enzymes: Inhibiting their activity by occupying the active site.

    Interacting with Receptors: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methylbutanamide: Lacks the triazole ring.

    (3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid: Contains a carboxylic acid group instead of a thioamide.

Uniqueness

    Structural Complexity: The combination of a triazole ring, difluorophenyl group, and thioamide moiety makes it unique.

    Potential Biological Activity: The specific arrangement of functional groups might confer unique biological properties.

Properties

Molecular Formula

C13H14F2N4OS

Molecular Weight

312.34 g/mol

IUPAC Name

(3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide

InChI

InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8?,13-/m1/s1

InChI Key

LZFBOQOMPIKJBI-AZMWARKLSA-N

Isomeric SMILES

CC(C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O

Canonical SMILES

CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O

Origin of Product

United States

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